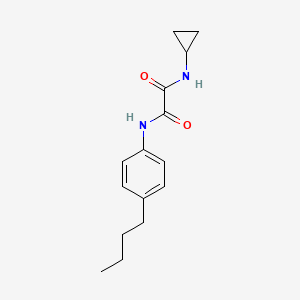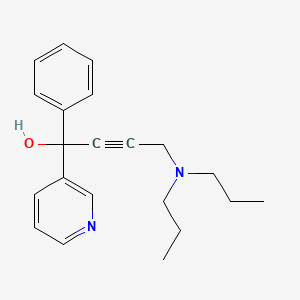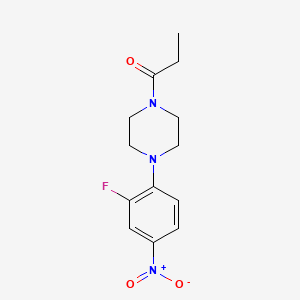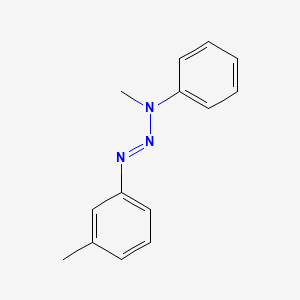
N-(4-butylphenyl)-N'-cyclopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-cyclopropylethanediamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. BCTC has been extensively studied for its potential use in the treatment of pain and inflammatory disorders.
Wirkmechanismus
N-(4-butylphenyl)-N'-cyclopropylethanediamide binds to the pore region of TRPV1 and blocks the influx of cations, thereby inhibiting its activation. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH. Activation of TRPV1 leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain and inflammation. By blocking TRPV1 activation, N-(4-butylphenyl)-N'-cyclopropylethanediamide can reduce the release of these neuropeptides and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to reduce pain and inflammation in various animal models of disease. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been shown to reduce inflammation in models of arthritis and colitis. The exact mechanism by which N-(4-butylphenyl)-N'-cyclopropylethanediamide exerts its effects is not fully understood, but it is believed to be due to its inhibition of TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-N'-cyclopropylethanediamide in lab experiments is its potency and selectivity for TRPV1. N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to be more potent and selective than other TRPV1 antagonists such as capsazepine and ruthenium red. This makes N-(4-butylphenyl)-N'-cyclopropylethanediamide a useful tool for studying the role of TRPV1 in pain and inflammation. One limitation of using N-(4-butylphenyl)-N'-cyclopropylethanediamide is its potential off-target effects. While N-(4-butylphenyl)-N'-cyclopropylethanediamide is selective for TRPV1, it may also interact with other ion channels or receptors, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)-N'-cyclopropylethanediamide and its potential use in the treatment of pain and inflammatory disorders. One direction is the development of more potent and selective TRPV1 antagonists. Another direction is the study of the long-term effects of TRPV1 inhibition, as chronic inhibition of TRPV1 may have unintended consequences. Additionally, the use of N-(4-butylphenyl)-N'-cyclopropylethanediamide in combination with other therapies may be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for N-(4-butylphenyl)-N'-cyclopropylethanediamide may improve its bioavailability and therapeutic potential.
Synthesemethoden
N-(4-butylphenyl)-N'-cyclopropylethanediamide can be synthesized using a multi-step process starting from 4-butylbenzaldehyde and cyclopropylamine. The synthesis involves the formation of an imine intermediate followed by reduction and cyclization to form the final product. The purity of N-(4-butylphenyl)-N'-cyclopropylethanediamide can be determined using various analytical techniques such as HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-N'-cyclopropylethanediamide has been used in various scientific research applications to study the role of TRPV1 in pain and inflammation. It has been shown to block TRPV1-mediated responses in vitro and in vivo, indicating its potential use as a therapeutic agent. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been used to study the physiological and biochemical effects of TRPV1 activation and inhibition.
Eigenschaften
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGUMJJXVUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)


![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-ethylpiperazine hydrochloride](/img/structure/B5134199.png)
![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)